molecular formula C19H15BrN2S2 B2525645 (Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 471917-27-8

(Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2525645
CAS No.: 471917-27-8
M. Wt: 415.37
InChI Key: NDWKSIANHHLYDF-BLTQDSCZSA-N
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Description

The compound “(Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide” is a hydrobromide salt of a thiazol-2-ylidene aniline derivative. Its core structure consists of a thiazole ring substituted with phenyl, thiophen-2-yl, and an aniline moiety. The (Z)-configuration indicates the spatial arrangement of substituents around the imine bond. The hydrobromide salt enhances solubility and stability, making it suitable for biological applications.

Properties

IUPAC Name

N,3-diphenyl-4-thiophen-2-yl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2S2.BrH/c1-3-8-15(9-4-1)20-19-21(16-10-5-2-6-11-16)17(14-23-19)18-12-7-13-22-18;/h1-14H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWKSIANHHLYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide typically involves the condensation of 3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene with aniline in the presence of hydrobromic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Formamide Group

The formamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s pharmacological or synthetic utility.

Conditions Reagents Products Mechanistic Notes
Acidic (e.g., HCl, H₂SO₄)Dilute acid, heatFormic acid + N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)amineProtonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Basic (e.g., NaOH, KOH)Aqueous base, refluxSodium/potassium formate + N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)amineDeprotonation of water generates hydroxide ions, which attack the carbonyl carbon .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at the 2-position, where steric effects from the methyl groups (4,6-positions) may influence regioselectivity.

Reagents Conditions Products Key Observations
Alkyl halides (R-X)DMF, base (e.g., Et₃N), 60–80°CSubstituted pyrimidine derivatives with alkyl groups at reactive positionsPolar aprotic solvents like DMF enhance nucleophilicity; base neutralizes HX byproducts .
Aryl boronic acidsPd-catalyzed coupling, refluxBiarylpyrimidine derivativesSuzuki-Miyaura coupling may occur if halide leaving groups are present .

Cyclization Reactions

The formamide group and cyclopentyl-phenyl substituents enable intramolecular cyclization, forming fused heterocyclic systems.

| Reagents/Conditions | Products

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, compounds structurally related to (Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Thiazole derivatives are also being investigated for their anticancer properties. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines, including breast cancer (MCF7) and other types of tumors. The proposed mechanism includes apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Preliminary studies suggest that thiazole-based compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to inhibit monoamine oxidase (MAO) isoforms has been highlighted as a promising avenue for drug development in this area .

Organic Electronics

The unique electronic properties of thiophene and thiazole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Their ability to form stable thin films and exhibit good charge transport properties is particularly advantageous .

Sensors

Compounds like (Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide are being explored for use in chemical sensors due to their selective binding properties and responsiveness to various environmental stimuli .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including those structurally related to (Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline, revealed promising results against multi-drug resistant bacterial strains. The research employed both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and bacterial targets .

Case Study 2: Anticancer Activity

In another investigation, derivatives were synthesized and tested against various cancer cell lines. The findings indicated that certain modifications to the thiazole structure enhanced cytotoxicity and selectivity towards malignant cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of (Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s thiophen-2-yl substituent distinguishes it from structurally related analogs. Key comparisons include:

Compound Substituents Key Structural Features Electronic Effects
Target Compound: (Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide Phenyl, thiophen-2-yl, aniline Electron-rich thiophene enhances π-π stacking; hydrobromide improves solubility. Thiophene’s sulfur atom increases electron density, potentially affecting reactivity.
(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide 4-Methoxyphenyl, phenyl, aniline Methoxy group provides electron-donating effects; similar hydrobromide salt. Increased electron density from methoxy may alter binding interactions.
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]benzamide Chlorophenyl, acryloyl, benzamide Thiadiazole core with acryloyl and benzamide groups. Chlorine’s electron-withdrawing effect may reduce solubility but enhance bioactivity.

Pharmacological Activity

  • Cardioprotective Activity: The structurally related compound N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () demonstrated superior cardioprotective effects compared to Levocarnitine and Mildronate in hypoxia models .
  • Antimicrobial Potential: Thiazoles with bromophenyl substituents () showed moderate antimicrobial activity, suggesting the target compound’s bromine-free structure might prioritize different therapeutic pathways .

Physicochemical Properties

  • Melting Points : Thiazol-2-ylidene derivatives with bulky substituents (e.g., 4-nitrophenyl in ) exhibit higher melting points (>200°C) due to rigid structures, whereas methoxy-substituted analogs () melt at lower temperatures (~200°C) .
  • Spectroscopic Data : IR spectra of related compounds () show C=O stretches at ~1690 cm⁻¹, absent in the target compound, which instead features thiophene C-S vibrations (~700 cm⁻¹) .

Biological Activity

(Z)-N-(3-phenyl-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline hydrobromide, with CAS number 471917-27-8, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and other therapeutic effects based on diverse research findings.

  • Molecular Formula : C₁₉H₁₅BrN₂S₂
  • Molecular Weight : 415.4 g/mol
  • Structure : The compound features a thiazole ring conjugated with a phenyl and thiophene moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound's mechanism of action appears to involve the inhibition of cell proliferation in various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of thiazole derivatives against a panel of human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on tumor growth. The IC₅₀ values for some derivatives ranged from 0.41 to 0.85 μM against CDK1, a key regulator in the cell cycle, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties. The compound was tested against various bacterial strains and showed promising results.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
M. tuberculosis8 µg/mL

These findings indicate that the compound possesses significant antibacterial and antitubercular activities, making it a candidate for further development in treating infectious diseases .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features. Modifications in the phenyl or thiophene rings can enhance binding affinity to biological targets.

Key Findings from SAR Studies:

  • Substituent Effects : Introduction of electron-donating groups on the phenyl ring significantly increases the antiproliferative activity.
  • Conjugation : The presence of conjugated systems (like thiophene) enhances the overall stability and reactivity of the molecule, contributing to its biological efficacy .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been suggested that thiazole derivatives can trigger apoptotic pathways in cancer cells by activating caspases .

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